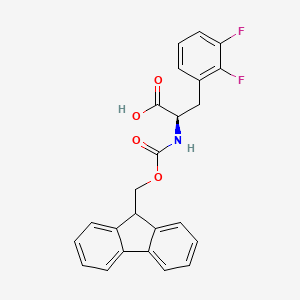

Fmoc-2,3-Difluoro-D-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

423.41 |

|---|---|

Origin of Product |

United States |

Fluorination:the Substitution of Hydrogen with Fluorine Can Also Contribute to Metabolic Stability by Blocking Sites Susceptible to Enzymatic Oxidation E.g., by Cytochrome P450 Enzymes .nih.govthis Modification Can Prevent Metabolic Breakdown of the Amino Acid Side Chain, Further Prolonging the Peptide S Biological Activity.rsc.org

Studies on the biodegradation of peptides containing other fluorinated amino acids by microbial consortia have shown that the extent of degradation can depend on the degree of fluorination. acs.org While these studies focus on enzymatic degradation in an environmental context, they underscore that fluorination impacts biological processing. In a therapeutic context, the combination of the D-configuration and fluorination makes peptides containing 2,3-Difluoro-D-Phenylalanine exceptionally stable against enzymatic attack, a critical attribute for developing long-acting peptide-based agents.

Table 2: Comparison of Stability for L-Peptides vs. Modified Peptides This table illustrates the general principle of how D-amino acid substitution enhances proteolytic stability. The values are representative and not specific to a peptide containing 2,3-Difluoro-D-Phenylalanine, but the trend is directly applicable.

| Peptide | Configuration | Half-life (t₁/₂) in Serum | Key Finding |

|---|---|---|---|

| PepH3 | L-amino acids | 21.07 min | Susceptible to proteolysis. researchgate.net |

| D-PepH3 | D-amino acids | > 120 min | Highly resistant to proteolysis due to D-configuration. researchgate.net |

Integration of Fmoc 2,3 Difluoro D Phenylalanine into Peptide and Peptidomimetic Constructs

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides, prized for its efficiency and amenability to automation. nih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted approach within SPPS due to its use of milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. nih.gov The following subsections outline the key considerations for the incorporation of Fmoc-2,3-Difluoro-D-phenylalanine via Fmoc-SPPS.

Resin Selection and Loading Strategies

The initial step in SPPS involves the attachment of the first amino acid, in this case, this compound, to a solid support or resin. The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., carboxylic acid or amide). uci.edu

For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin and 2-chlorotrityl chloride (2-CTC) resin are commonly employed. uci.edu 2-CTC resin is particularly advantageous as it allows for the loading of the amino acid without prior activation of the carboxylic acid, thereby minimizing the risk of racemization. sigmaaldrich.com The loading onto 2-CTC resin is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a hindered base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). peptideweb.comalmacgroup.com Any remaining active sites on the resin are subsequently capped to prevent the formation of deletion sequences. peptideweb.com

Wang resin, a hydroxymethyl-functionalized polystyrene support, requires activation of the amino acid's carboxyl group for esterification. peptideweb.com A common method involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). peptideweb.com

The loading capacity of the resin is a critical parameter that must be accurately determined to ensure correct stoichiometry in subsequent coupling steps. iris-biotech.de This is often accomplished spectrophotometrically by cleaving the Fmoc group from a known weight of loaded resin with a piperidine (B6355638) solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct. peptideweb.comiris-biotech.de

Table 1: Resin Selection and Loading Strategies for C-Terminal this compound

| Resin Type | C-Terminal Functionality | Loading Reagents | Key Advantages |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Fmoc-2,3-Difluoro-D-Phe, DIPEA in DCM | Minimizes racemization during loading. sigmaaldrich.com |

| Wang Resin | Carboxylic Acid | Fmoc-2,3-Difluoro-D-Phe, DIC, DMAP in DMF/DCM | Commonly used and cost-effective. |

| Rink Amide Resin | Amide | N/A (Typically used for peptides with a C-terminal amide) | Produces a C-terminal amide upon cleavage. uci.edu |

Note: The table presents general strategies applicable to Fmoc-amino acids. Specific optimization for this compound may be required.

Coupling Efficiency and Reaction Kinetics in Fmoc-SPPS with Fluorinated Residues

To achieve high coupling yields, a variety of activating reagents are utilized. These reagents convert the carboxylic acid of the Fmoc-amino acid into a more reactive species. chempep.com Common classes of coupling reagents include carbodiimides (e.g., DIC) often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), and aminium/uronium or phosphonium (B103445) salts such as HBTU, HATU, and PyBOP. chempep.com For challenging couplings, including those involving sterically hindered or electron-deficient amino acids, more potent activators like HATU are often preferred. chempep.com

Monitoring the completion of the coupling reaction is essential to avoid the formation of truncated peptides. Qualitative tests like the Kaiser test (ninhydrin test) can be used to detect the presence of unreacted primary amines on the resin. iris-biotech.de

Table 2: Common Coupling Reagents for Fmoc-SPPS

| Reagent Class | Examples | Activating Species | Notes |

| Carbodiimides | DIC + HOBt/Oxyma | O-acylisourea (intermediate), HOBt/Oxyma ester | HOBt and Oxyma act as racemization suppressants. chempep.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | OBt/OAt ester | Highly efficient and fast-acting. HATU is particularly effective for difficult couplings. chempep.com |

| Phosphonium Salts | PyBOP | OBt ester | Similar in efficacy to aminium salts. |

Note: The choice of coupling reagent and reaction conditions should be optimized to ensure complete acylation when incorporating fluorinated residues.

Mitigation of Side Reactions During Peptide Elongation

Several side reactions can occur during the iterative cycles of deprotection and coupling in Fmoc-SPPS, leading to impurities that can be difficult to remove from the final product. iris-biotech.de

Racemization: The loss of stereochemical integrity at the α-carbon of the activated amino acid can occur, particularly for residues like Cys and His. chemrxiv.org This is often mediated by the formation of a 5(4H)-oxazolone intermediate. chempep.com The use of coupling additives such as HOBt or HOAt helps to suppress this side reaction. chempep.com

Diketopiperazine (DKP) Formation: This intramolecular cyclization can occur after the deprotection of the second amino acid in the sequence, leading to the cleavage of the dipeptide from the resin. This is particularly problematic for sequences with Proline or Glycine at the C-terminus. iris-biotech.de Using dipeptide building blocks or specific resins can mitigate DKP formation.

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered succinimide (B58015) ring (aspartimide) under the basic conditions of Fmoc deprotection. iris-biotech.de This can lead to racemization and the formation of β-aspartyl peptide impurities. Using alternative deprotection conditions or specific protecting groups for the aspartate side chain can reduce this side reaction. iris-biotech.de

While there is no specific data on side reactions uniquely associated with 2,3-Difluoro-D-phenylalanine, the electron-withdrawing nature of the difluorophenyl ring is not expected to directly participate in the common side reactions mentioned above. However, its steric bulk and electronic effects could potentially influence the rates of these reactions in adjacent residues. Careful monitoring and standard mitigation strategies are therefore recommended.

Cleavage and Deprotection Strategies for Synthesized Peptides

The final step of SPPS is the cleavage of the synthesized peptide from the resin support, along with the simultaneous removal of the acid-labile side-chain protecting groups. thermofisher.com This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comrsc.org

During cleavage, the protecting groups are released as reactive cationic species that can re-attach to electron-rich amino acid side chains, such as those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). peptide.com To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the reactive cations. thermofisher.combiotage.com The choice of scavengers depends on the amino acid composition of the peptide. thermofisher.compeptide.com

For a peptide containing 2,3-Difluoro-D-phenylalanine but lacking other sensitive residues, a simple cleavage cocktail of TFA and water might suffice. However, if other sensitive residues are present, a more complex cocktail is required. For instance, triisopropylsilane (B1312306) (TIS) is a common scavenger for trityl-based protecting groups, and 1,2-ethanedithiol (B43112) (EDT) is used to protect Trp and reduce Met sulfoxide. biotage.compeptide.comnih.gov

After cleavage, the peptide is typically precipitated from the TFA solution by the addition of cold diethyl ether. rsc.org The crude peptide is then isolated by centrifugation or filtration and can be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 3: Common TFA-Based Cleavage Cocktails for Fmoc-SPPS

| Reagent Cocktail | Composition (v/v) | Scavengers | Primary Application |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Water, Phenol, Thioanisole, EDT | General purpose, for peptides containing multiple sensitive residues (Arg, Cys, Met, Trp, Tyr). peptide.com |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | Recommended for peptides with Arg(Pmc/Pbf), Trp, Cys, Met. thermofisher.com |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Phenol, Water, TIS | "Odorless" alternative, good for trityl-based protecting groups. peptide.com |

| TFA/TIS/Water | TFA/TIS/Water (95:2.5:2.5) | TIS, Water | For peptides without highly sensitive residues like Trp, Met, or Cys. biotage.com |

Note: The cleavage cocktail must be prepared fresh and handled in a well-ventilated fume hood. thermofisher.comresearchgate.net The optimal cleavage time should be determined empirically. thermofisher.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments for segment condensation. mdpi.comgoogle.com

Segment Condensation Techniques

Segment condensation is a convergent strategy for the synthesis of large peptides and small proteins. nih.gov It involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution to form the final, full-length peptide. nih.govrsc.org This approach can be more efficient than a linear stepwise synthesis for very long sequences.

The individual peptide fragments can be synthesized using either SPPS or solution-phase methods. For solution-phase fragment synthesis, this compound can be incorporated using standard coupling procedures. mdpi.com A typical coupling reaction in solution involves dissolving the N-terminally deprotected peptide fragment and the C-terminally activated Fmoc-amino acid (or peptide fragment) in a suitable organic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Coupling reagents similar to those used in SPPS, such as HBTU/HOBt in the presence of a base like DIPEA, are employed to facilitate amide bond formation.

A key challenge in segment condensation is the risk of racemization at the C-terminal residue of the activating fragment. This risk is minimized by choosing a C-terminal amino acid with a non-racemizing residue like Glycine or Proline for each fragment, or by using advanced coupling reagents that suppress epimerization. After each coupling step, the product is typically purified before proceeding to the next deprotection and coupling cycle.

Orthogonal Protecting Group Schemes Beyond Fmoc/tBu

The standard solid-phase peptide synthesis (SPPS) strategy relies on the orthogonal Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme. iris-biotech.depeptide.com In this approach, the temporary Nα-Fmoc group is removed by a base (commonly piperidine), while the more permanent side-chain protecting groups (like tBu) are cleaved at the end of the synthesis with a strong acid (like trifluoroacetic acid, TFA). iris-biotech.depeptide.com However, the synthesis of complex architectures such as branched or cyclic peptides often requires additional levels of orthogonality to selectively deprotect specific sites on the peptide chain for modification. This has led to the development of protecting groups that are stable to both piperidine and TFA but can be removed by other specific chemical or physical means.

Several protecting group strategies offer this higher degree of orthogonality and are compatible with the incorporation of specialized residues like this compound.

Allyl-Based Protecting Groups (Alloc and Allyl Esters): The allyloxycarbonyl (Alloc) group for amine protection and the allyl (All) group for carboxyl or hydroxyl protection are highly useful. acs.orgnih.gov They are stable under the acidic and basic conditions of Fmoc/tBu chemistry but can be selectively removed using a palladium(0) catalyst, often with a scavenger like an amine-borane complex to trap the deprotected allyl group. nih.govrsc.orgrsc.org This allows for a third dimension of orthogonality, enabling site-specific modifications such as side-chain cyclization or branching. peptide.com Recently, metal-free methods for Alloc removal using iodine/water have also been developed, increasing the sustainability of this approach. acs.org

Thiol-Labile Protecting Groups (Dts): The dithiasuccinoyl (Dts) protecting group offers another orthogonal strategy. acs.orgug.edu.pl The Dts group is stable to strong acids and photolysis but is rapidly cleaved by thiolysis, using reagents like β-mercaptoethanol in the presence of a base. acs.orgnih.gov This provides a mild and specific deprotection method that is fully orthogonal to the Fmoc/tBu scheme, facilitating the synthesis of complex protected peptide fragments. acs.org

Photolabile Protecting Groups (PLPGs): Photolabile groups represent the ultimate level of neutral, non-invasive deprotection. thieme-connect.de Groups based on the o-nitrobenzyl moiety, such as 2-(2-nitrophenyl)propyl (Npp), can be used to protect carboxyl groups. rsc.orgresearchgate.net These groups are stable to the standard reagents used in Fmoc-SPPS but can be cleaved quantitatively by irradiation with UV light at a specific wavelength (e.g., 365 nm), leaving other protecting groups intact. rsc.orgnih.govmdpi.com This allows for precise spatial and temporal control over deprotection.

Below is a table summarizing these orthogonal protecting groups and their cleavage conditions.

Table 1: Orthogonal Protecting Group Schemes Beyond Fmoc/tBu| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| Allyloxycarbonyl | Alloc | Amine (e.g., Lys side-chain) | Pd(0) catalyst + scavenger | Fmoc, tBu |

| Allyl Ester | All | Carboxylic Acid (e.g., Asp/Glu side-chain) | Pd(0) catalyst + scavenger | Fmoc, tBu |

| Dithiasuccinoyl | Dts | Amine | Thiolysis (e.g., β-mercaptoethanol) | Fmoc, tBu |

| 2-(2-nitrophenyl)propyl | Npp | Carboxylic Acid | UV Light (e.g., 365 nm) | Fmoc, tBu |

Site-Specific Incorporation Techniques in Chemical Biology

Moving beyond chemical synthesis, the site-specific incorporation of this compound and similar ncAAs into larger proteins within biological systems offers powerful tools for studying protein structure and function in a native context.

Genetic Code Expansion for Ribosomal Incorporation of Non-Canonical Amino Acids

Genetic code expansion allows for the ribosomal incorporation of ncAAs into proteins at specific sites designated by a unique codon. addgene.orgfrontiersin.org This process requires an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. acs.org This pair must function independently of the host cell's endogenous synthetases and tRNAs and recognize a codon that is reassigned from its usual function, most commonly the amber stop codon (UAG). addgene.org

The incorporation of D-amino acids presents a significant challenge due to the inherent chirality of the ribosome and its preference for L-amino acids. acs.orgfrontiersin.org However, researchers have successfully engineered aaRSs capable of charging tRNAs with D-amino acids. For instance, mutants of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei have been developed that can recognize and activate various D-phenylalanine analogs (DFAs). frontiersin.orgnih.gov One such mutant, DFRS2, was shown to facilitate the site-specific incorporation of DFAs into proteins like superfolder green fluorescent protein (sfGFP) and human heavy chain ferritin in vivo in E. coli. frontiersin.orgnih.gov This demonstrates that with an appropriately evolved PylRS•tRNAPyl pair, the ribosomal machinery can be co-opted to synthesize heterochiral proteins containing D-amino acids at specific positions. frontiersin.org

The key components for this technology are:

A unique codon: Typically a nonsense (stop) codon like UAG or a frameshift codon. acs.org

An orthogonal tRNA: An engineered tRNA that recognizes the unique codon.

An orthogonal aaRS: An engineered synthetase that specifically charges the orthogonal tRNA with the desired ncAA (e.g., 2,3-Difluoro-D-Phenylalanine). acs.org

The ncAA: The non-canonical amino acid is supplied to the cell in the growth medium.

Chemo-Enzymatic Ligation for Fragment Assembly

Chemo-enzymatic peptide synthesis (CEPS) is a powerful strategy that combines the flexibility of chemical peptide synthesis with the specificity and mild reaction conditions of enzymatic catalysis. nih.govqyaobio.comnih.gov This method is particularly useful for assembling large proteins or complex peptides from smaller, chemically synthesized fragments, one of which could contain this compound. The enzymes used are typically ligases that catalyze the formation of a peptide bond between two unprotected peptide fragments. cnbiosynth.com

Omniligase-1: This highly engineered variant of subtilisin is a powerful peptide ligase with an exceptionally broad substrate scope. uva.nlteknoscienze.comnih.gov It catalyzes the ligation of a peptide C-terminal ester (the acyl donor) to the N-terminus of another peptide (the acyl acceptor). iris-biotech.de Omniligase-1 tolerates a wide variety of amino acids, including many non-proteinogenic ones, at its recognition sites. uva.nl Its efficiency and broad specificity make it a valuable tool for synthesizing complex linear and cyclic peptides that are difficult to produce by standard SPPS alone. researchgate.netsci-hub.se

Sortase A (SrtA): This transpeptidase from Gram-positive bacteria recognizes a specific sorting motif (e.g., LPXTG for Staphylococcus aureus SrtA) at the C-terminus of one peptide. bpsbioscience.comacs.org It cleaves the peptide bond within this motif and ligates the C-terminal threonine to an N-terminal oligoglycine sequence on another peptide or molecule. bpsbioscience.comnih.gov While the recognition sequence is specific, the nucleophile can be varied, and sortase has been used to ligate peptides to other peptides, proteins, and even non-peptidic molecules like amino-sugars. acs.orgsigmaaldrich.com This allows for the precise assembly of complex bioconjugates.

Table 2: Enzymes Used in Chemo-Enzymatic Ligation

| Enzyme | Origin | Recognition Motif (Acyl Donor) | Nucleophile (Acyl Acceptor) | Key Features |

|---|---|---|---|---|

| Omniligase-1 | Engineered Subtilisin | Broad (Peptide C-terminal ester) | Broad (Peptide N-terminus) | Very broad substrate scope, tolerates many ncAAs. uva.nliris-biotech.de |

| Sortase A | S. aureus (and other bacteria) | LPXTG (or variants) | (Oligo)glycine N-terminus | High specificity for recognition motif, enables protein-protein and protein-small molecule ligation. bpsbioscience.comacs.org |

Synthesis of Complex Peptide Architectures

The incorporation of this compound can be instrumental in the design and synthesis of peptides with complex three-dimensional structures, such as cyclic and branched peptides. These architectures often exhibit enhanced proteolytic stability and constrained conformations, which can lead to higher receptor affinity and selectivity. creative-peptides.com

Cyclic Peptide Formation Utilizing Difluorinated Residues

Cyclic peptides are a prominent class of therapeutics due to their increased structural rigidity and resistance to exopeptidases. creative-peptides.comrsc.org Fluorination can be a powerful tool in the design of cyclic peptides. The introduction of fluorine atoms can significantly alter the conformational preferences of the peptide backbone. rsc.org For example, the gauche effect between fluorine and adjacent carbonyl groups can stabilize specific turn structures, pre-organizing the linear peptide for cyclization and favoring a particular conformation in the final cyclic product.

The synthesis of cyclic peptides containing residues like 2,3-difluorophenylalanine can be achieved using the orthogonal protecting groups and chemo-enzymatic methods described previously. A linear precursor peptide is synthesized via SPPS, incorporating the difluorinated residue. Then, a side-chain protecting group (e.g., Alloc on a lysine (B10760008) and an allyl ester on an aspartic acid) is selectively removed, and the side chains are linked. Alternatively, head-to-tail cyclization can be performed enzymatically using a ligase like Omniligase-1. sci-hub.se Studies on fluorinated cyclic peptides have shown that stereoselective fluorination can profoundly influence the geometry and biological activity of the macrocycle. rsc.org The unique electronic properties of the C-F bond can be used to fine-tune the peptide's binding affinity and pharmacokinetic properties. nih.gov

Branched and Constrained Peptide Design

Branched peptides, where one or more peptide chains are attached to the side chain of a central amino acid, can be used to create multivalent ligands or synthetic vaccines. youtube.com Non-canonical amino acids are crucial for creating these structures. researchgate.netnih.gov A common method involves using a lysine residue where both the α-amino and ε-amino groups are used as starting points for peptide chain elongation. This requires an orthogonal protection strategy, such as using Fmoc to protect the α-amino group and a different, selectively removable group like Alloc or ivDde for the ε-amino group. peptide.com

Incorporating 2,3-Difluoro-D-Phenylalanine into a branched or otherwise constrained peptide can serve several purposes. The D-amino acid configuration inherently provides resistance to proteolysis. Furthermore, the fluorinated phenyl ring can engage in specific interactions (e.g., fluorous interactions or orthogonal multipolar C-F···C=O interactions) that help to stabilize a desired conformation, effectively constraining the peptide's structure. nih.gov Recent advances in SPPS include the use of dendritic constructs with specialized linkers to increase the yield of branched peptides on a solid support, a method that could be applied to peptides containing difluorinated residues. youtube.com

Peptidomimetic Scaffolds Integrating the Fluorinated Amino Acid

The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, a field dedicated to creating molecules that mimic the structure and function of natural peptides but with enhanced properties such as metabolic stability and receptor affinity. longdom.org The use of D-amino acids, like 2,3-difluoro-D-phenylalanine, is a key strategy in this endeavor. Peptides built from D-amino acids are resistant to enzymatic degradation by proteases, which typically recognize only L-amino acid substrates. nih.govresearchgate.net This increased proteolytic stability extends the biological lifetime of the peptidomimetic, making it a more viable candidate for therapeutic applications. researchgate.net

The combination of a D-amino acid configuration and fluorine substitution in this compound makes it a valuable building block for constructing diverse peptidomimetic scaffolds. These scaffolds can range from simple linear or cyclic peptides to more complex structures designed to mimic specific secondary structures like β-turns or α-helices. nih.govnih.gov The precise conformational effects of the 2,3-difluoro substitution pattern can be leveraged to enforce specific folding patterns in the peptidomimetic, which is crucial for mimicking the bioactive conformation of a parent peptide. dtic.mil While specific research focusing exclusively on this compound in peptidomimetic scaffolds is not extensively detailed in the available literature, the principles of D-amino acid and fluorinated amino acid incorporation are well-established.

The table below summarizes the key properties and rationale for using fluorinated D-amino acids in peptidomimetic scaffolds.

| Property | Rationale for Use in Peptidomimetic Scaffolds | Supporting References |

| D-Amino Acid Configuration | Enhances resistance to proteolytic degradation by endogenous enzymes, thereby increasing the in vivo half-life of the peptidomimetic. | nih.govresearchgate.net |

| Fluorine Substitution | Modulates electronic properties, hydrophobicity, and conformational preferences of the amino acid side chain, which can lead to improved binding affinity and stability. | nih.govrsc.org |

| Conformational Constraint | The specific substitution pattern of fluorine atoms can influence the torsional angles of the peptide backbone, helping to pre-organize the peptidomimetic into a desired bioactive conformation. | dtic.mil |

| Enhanced Bioavailability | The increased stability and modified lipophilicity can contribute to improved absorption and distribution characteristics of the resulting peptidomimetic drug candidate. | longdom.orgnih.gov |

Research into peptidomimetics containing D-amino acids has shown promise in developing inhibitors for protein-protein interactions, such as in cancer therapy. nih.gov For instance, cyclic peptidomimetics containing D-amino acids have been designed to inhibit the HER2-HER3 receptor interaction, demonstrating nanomolar efficacy in cancer cell lines. nih.gov The substitution with D-amino acids in these cases was crucial for improving stability. nih.gov While these studies did not specifically use 2,3-difluoro-D-phenylalanine, they establish a strong precedent for the utility of D-amino acids in creating potent and stable peptidomimetics. The added benefits of fluorination suggest that this compound is a highly promising, albeit less explored, building block for the next generation of peptidomimetic drugs.

Conformational and Structural Analysis of Peptides Containing Fmoc 2,3 Difluoro D Phenylalanine

Influence of Aryl Difluorination on Peptide Backbone and Side Chain Conformation

The fluorination of the phenyl ring in phenylalanine alters its electronic properties, which can, in turn, influence intramolecular and intermolecular interactions. nih.gov These changes can affect the stability of different peptide conformations. For instance, the replacement of hydrogen with fluorine, the most electronegative element, can modulate the hydrophobicity and helix propensities of the resulting peptide compared to its non-fluorinated counterpart. mpg.de

Furthermore, the incorporation of fluorinated phenylalanine residues has been observed to modify the self-assembly characteristics of peptides. nih.gov Certain peptides have a tendency to aggregate into supramolecular structures like fibrils or hydrogels, a process in which phenylalanine often plays a crucial role. nih.gov The substitution with fluorophenylalanine can alter the propensity for this self-assembly and the mechanical properties of the resulting structures. nih.gov

Spectroscopic Characterization of Fluorinated Peptide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and proteins in solution. nmims.edu It provides information on the connectivity of atoms and the spatial proximity of different nuclei.

Proton (¹H) and carbon-13 (¹³C) NMR are fundamental techniques for elucidating the primary and secondary structure of peptides. nmims.eduuzh.ch Chemical shifts of protons and carbons in the peptide backbone and side chains can provide information about the local chemical environment and, by extension, the peptide's conformation. illinois.eduresearchgate.net For instance, the chemical shift of the Cγ atom in phenylalanine and tyrosine residues has been shown to be sensitive to local electrostatic field effects. illinois.edu

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the resonances of all non-labile protons in the peptide sequence. nmims.eduuzh.ch The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about the through-space proximity of protons, which is crucial for determining the peptide's three-dimensional structure. uzh.ch

Table 1: Representative ¹H NMR Chemical Shifts for Amino Acid Residues in a Random Coil Conformation nmims.edu

| Amino Acid | Hα | Hβ | Other |

| Alanine | 4.35 | 1.48 | |

| Arginine | 4.38 | 1.92, 1.78 | γ: 1.71, δ: 3.26 |

| Asparagine | 4.76 | 2.95, 2.84 | |

| Aspartic Acid | 4.77 | 2.89, 2.78 | |

| Cysteine | 4.63 | 3.16, 2.96 | |

| Glutamine | 4.37 | 2.14, 2.05 | γ: 2.45 |

| Glutamic Acid | 4.29 | 2.10, 2.00 | γ: 2.35 |

| Glycine | 3.97 | ||

| Histidine | 4.63 | 3.25, 3.14 | H2: 8.70, H4: 7.30 |

| Isoleucine | 4.19 | 1.99 | γ: 1.45, 1.20, δ: 0.93 |

| Leucine | 4.37 | 1.79, 1.69 | γ: 1.71, δ: 0.94, 0.92 |

| Lysine (B10760008) | 4.36 | 1.89, 1.74 | γ: 1.48, δ: 1.71, ε: 3.02 |

| Methionine | 4.52 | 2.21, 2.11 | γ: 2.63, ε: 2.13 |

| Phenylalanine | 4.66 | 3.28, 3.10 | Aromatic: 7.30, 7.36, 7.41 |

| Proline | 4.44 | 2.33, 2.02 | γ: 2.08, δ: 3.78, 3.67 |

| Serine | 4.50 | 3.96, 3.87 | |

| Threonine | 4.35 | 4.23 | γ: 1.25 |

| Tryptophan | 4.70 | 3.40, 3.28 | Aromatic: 7.21, 7.26, 7.58, 7.79, 8.11 |

| Tyrosine | 4.60 | 3.17, 3.05 | Aromatic: 6.91, 7.21 |

| Valine | 4.15 | 2.18 | γ: 1.05, 1.00 |

Note: Chemical shifts are in ppm relative to a reference standard.

Fluorine-19 (¹⁹F) NMR is a particularly powerful technique for studying fluorinated peptides. nih.govacs.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in high sensitivity. acs.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an excellent probe for conformational changes. nih.govnih.gov Even subtle changes in protein conformation can be detected by monitoring the ¹⁹F NMR chemical shifts. nih.gov

¹⁹F NMR has been used to study a wide range of biological interactions, including protein folding and protein-membrane interactions. acs.orgacs.org For example, 4,4-Difluoroproline has been used as a sensitive ¹⁹F NMR probe to investigate proline conformational biases and cis-trans isomerism. nsf.gov The difference in chemical shifts between the two diastereotopic fluorine atoms was found to directly report on the preference for one proline ring pucker over another. nsf.gov This highlights the potential of ¹⁹F NMR to provide detailed conformational information in fluorinated peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for estimating the secondary structure of peptides and proteins in solution. mdpi.com It measures the differential absorption of right- and left-circularly polarized light by chiral molecules. mdpi.com The resulting CD spectrum provides information about the proportions of α-helix, β-sheet, and random coil conformations in a peptide. mdpi.com

The aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan can contribute to the CD spectrum in the amide region, which can interfere with the analysis of secondary structure. nih.gov Methods have been developed to correct the CD spectra of peptides for these side-chain contributions, allowing for a more accurate determination of the peptide's secondary structure. nih.gov The CD spectra of L- and D-phenylalanine exhibit approximately equal but opposite signals. researchgate.net

Table 2: Characteristic CD Spectral Features for Different Secondary Structures

| Secondary Structure | Wavelength (nm) of Maxima/Minima |

| α-Helix | Negative bands at ~222 and ~208 nm, Positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm |

| Random Coil | Negative band near 195 nm |

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule's vibrational modes. researchgate.net These techniques are sensitive to the local environment and conformation of the peptide backbone and side chains. nih.gov

The amide I band in the IR spectrum, which arises mainly from the C=O stretching vibrations of the peptide backbone, is particularly useful for secondary structure analysis. mdpi.com The frequency of this band is sensitive to the type of secondary structure present. For example, α-helical structures typically exhibit an amide I band around 1650 cm⁻¹, while β-sheet structures show a band around 1623 cm⁻¹. mdpi.com

Cryogenic gas-phase infrared spectroscopy combined with density functional theory (DFT) has been used to study the interactions in proton-bound dimers of side-chain fluorinated phenylalanines. mpg.dersc.org These studies revealed how the position and number of fluorine atoms affect the interactions and structures of the dimers. mpg.dersc.org For instance, monofluorinated phenylalanines were found to adopt charge-solvated structures. rsc.org

X-ray Crystallography of Peptides Incorporating the Difluorinated Residue

X-ray crystallography is a pivotal technique for determining the three-dimensional structure of molecules at atomic resolution. nih.gov For peptides, this method provides invaluable information about their backbone conformation, side-chain orientations, and intermolecular interactions within the crystal lattice. nih.govnih.gov The process involves growing high-quality crystals of the peptide, which can be a challenging step, followed by diffraction of X-rays by the crystal and subsequent analysis of the diffraction pattern to elucidate the electron density map and build the molecular model. nih.gov

Table 1: Hypothetical X-ray Crystallography Data for a Peptide with 2,3-Difluoro-D-Phenylalanine

| Parameter | Value |

| Peptide Sequence | Ac-Ala-D-Phe(2,3-F₂)-Ala-NHMe |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 8.9 Å, β = 105° |

| Resolution | 1.2 Å |

| R-factor / R-free | 0.18 / 0.21 |

| Predominant Secondary Structure | β-turn |

Note: This table is illustrative and not based on published experimental data.

Computational Chemistry and Molecular Dynamics Simulations

In the absence of experimental structures, or to complement them, computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape of peptides. researchgate.netnih.govnih.gov These methods can provide insights into the dynamic behavior of peptides in solution and their interactions with other molecules.

De novo peptide structure prediction aims to determine the three-dimensional structure of a peptide from its amino acid sequence without relying on a homologous template structure. researchgate.net Various computational methods, such as fragment-based assembly and molecular dynamics simulations, are employed for this purpose. For peptides containing non-canonical amino acids like 2,3-difluoro-D-phenylalanine, specific parameters for the modified residue need to be developed and incorporated into the force fields used for the simulations. These parameters would account for the unique electronic and steric properties of the difluorinated phenyl ring. The prediction would explore the accessible conformational space of the peptide, identifying low-energy structures that are likely to be populated in solution. capes.gov.brnih.gov

The introduction of fluorine atoms can significantly alter the conformational preferences of the amino acid side chain and, consequently, the entire peptide. nih.gov The strong electronegativity of fluorine creates a dipole moment in the C-F bond, which can lead to favorable electrostatic interactions with other parts of the peptide or with solvent molecules. nih.gov Computational studies can systematically explore how the ortho- and meta-positioning of the fluorine atoms in 2,3-difluoro-D-phenylalanine influences the rotational barrier of the chi (χ) angles of the side chain. This analysis can reveal whether certain side-chain conformations are more stable due to the presence of fluorine. For instance, gauche effects involving the fluorine atoms and adjacent functional groups could favor specific rotamers. nih.gov

Table 2: Hypothetical Calculated Conformational Preferences of D-Phe(2,3-F₂) Side Chain

| Dihedral Angle (χ₁) | Relative Energy (kcal/mol) |

| -60° (gauche-) | 0.5 |

| 60° (gauche+) | 0.0 |

| 180° (trans) | 1.2 |

Note: This table is illustrative and based on general principles of fluorine conformational effects, not specific calculations for this molecule.

Understanding how a peptide interacts with its biological target is crucial for drug design and development. nih.gov Molecular dynamics simulations can model the dynamic process of a peptide binding to a protein or other macromolecule. nih.gov For a peptide containing Fmoc-2,3-Difluoro-D-Phenylalanine, these simulations could elucidate the role of the fluorinated residue in the binding interface. The fluorine atoms could participate in specific interactions, such as hydrogen bonds with backbone amides or polar side chains of the target, or they could enhance binding affinity through favorable hydrophobic or van der Waals contacts. nih.gov By analyzing the trajectory of the simulation, researchers can identify key residues involved in the interaction and calculate the binding free energy, providing a quantitative measure of the peptide's affinity for its target.

Biochemical and Biophysical Probe Applications of Fmoc 2,3 Difluoro D Phenylalanine Containing Peptides

Enzyme Substrate Analogue Development and Kinetic Studies

The unique electronic and steric properties of 2,3-Difluoro-D-Phenylalanine make it an invaluable component in the design of peptide-based enzyme substrate analogues. These analogues are instrumental in studying enzyme kinetics, elucidating reaction mechanisms, and developing potent inhibitors.

Design of Protease-Resistant Peptides

A major challenge in the development of therapeutic peptides is their rapid degradation by proteases in the body. The incorporation of fluorinated amino acids like 2,3-Difluoro-D-Phenylalanine is a key strategy to overcome this limitation. nih.gov The strong carbon-fluorine bond enhances the stability of the adjacent peptide bonds, rendering them less susceptible to cleavage by proteolytic enzymes such as trypsin, chymotrypsin, and pepsin. google.com

This increased stability is crucial for therapeutic peptides and peptide-based vaccines, as it prolongs their half-life in circulation, allowing them to reach their target sites effectively. nih.gov Researchers strategically substitute natural amino acid residues at protease-sensitive sites with their fluorinated counterparts. google.com This site-specific modification provides protection against enzymatic degradation while aiming to preserve the peptide's native conformation and biological activity. google.com The enhanced stability of peptides containing fluorinated phenylalanines has been a focal point in the development of more robust peptide-based drugs. chemimpex.com

| Feature | Description | Source |

| Enhanced Stability | The incorporation of fluorine atoms into the phenylalanine side chain increases the catabolic and thermal stability of the peptide. | nih.gov |

| Protease Resistance | The strong C-F bond makes the peptide backbone more resistant to cleavage by common proteases like trypsin and chymotrypsin. | google.com |

| Preserved Activity | Strategic substitution allows the peptide to resist degradation while substantially maintaining its receptor potency and selectivity. | google.com |

Enzyme Inhibitor Development and Mechanism of Action Investigations

Peptides containing 2,3-Difluoro-D-Phenylalanine can be designed as potent and specific enzyme inhibitors. nih.gov These modified peptides can act as transition-state analogues or stable mimics of the natural substrate, binding to the enzyme's active site with high affinity but resisting catalytic turnover. This competitive inhibition mechanism is a cornerstone of modern drug design.

For instance, a peptide containing a modified D-phenylalanine has been studied as an inhibitor of membrane fusion, a process critical for viral entry into host cells. nih.gov By using isotopically labeled peptides, researchers can employ techniques like multinuclear magnetic resonance (NMR) to probe the inhibitor's binding mode, its orientation within the biological milieu (such as a cell membrane), and the specific interactions that govern its inhibitory activity. nih.gov Such investigations are crucial for understanding the mechanism of action and for the rational design of more effective therapeutic agents. nih.gov The development of peptide-based inhibitors targeting enzymes like peptidylarginine deiminases (PADs) further illustrates this approach, where modified peptides act as competitive inhibitors with significant potency. sdu.dk

Ligand Design for Receptor Binding and Signal Transduction Studies

The modulation of receptor function is fundamental to cellular communication and is a primary objective in drug discovery. Peptides incorporating 2,3-Difluoro-D-Phenylalanine serve as precise tools for designing ligands that can probe and modulate receptor activity.

Elucidation of Ligand-Receptor Recognition Mechanisms

Understanding how a ligand recognizes and binds to its specific receptor is critical for developing targeted drugs. The introduction of fluorine atoms into a peptide ligand provides a sensitive probe for these interactions. The altered electronic properties of the difluorinated phenyl ring can modify binding interactions with receptor residues. chemimpex.com

Researchers can synthesize a series of peptide analogues where natural amino acids are systematically replaced with 2,3-Difluoro-D-Phenylalanine. By comparing the binding affinities and functional activities of these analogues, they can map the specific regions of the ligand that are crucial for receptor recognition and activation. nih.gov Structural biology techniques, such as X-ray crystallography, in conjunction with mutagenesis and functional assays, can reveal the precise binding mode of these fluorinated ligands, providing a detailed picture of the ligand-receptor complex at an atomic level. nih.gov For example, derivatives of fluorinated phenylalanine have been essential in creating potent and selective antagonists for receptors like the cholecystokinin-2 (CCK2) receptor. nih.gov

| Technique | Application in Ligand-Receptor Studies | Source |

| Systematic Substitution | Replacing native amino acids with fluorinated versions to identify key binding epitopes. | nih.gov |

| Binding Assays | Quantifying the affinity of fluorinated ligands to their target receptors to understand structure-activity relationships. | nih.gov |

| X-ray Crystallography | Determining the high-resolution structure of the ligand-receptor complex to visualize binding interactions. | nih.gov |

| NMR Spectroscopy | Probing the conformation and dynamics of the ligand when bound to the receptor. | nih.gov |

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, and their dysregulation is often linked to disease. nih.govnih.gov Peptides containing strategically placed unnatural amino acids like 2,3-Difluoro-D-Phenylalanine are emerging as powerful agents to modulate these interactions. sdu.dk These peptides can be designed to either inhibit or stabilize specific PPIs. nih.gov

As inhibitors, these peptides can mimic a key binding motif of one protein partner, thereby competitively blocking the interaction with its counterpart. sdu.dk The conformational constraints and unique electronic properties imparted by the difluorinated residue can enhance binding affinity and specificity for the target protein surface. sdu.dk Conversely, some peptides can act as "molecular glues," stabilizing a protein-protein complex. This can be therapeutically beneficial, for instance, by holding a tumor suppressor protein in its active conformation or complex. nih.gov The development of such modulators for hub proteins like 14-3-3, which have numerous interaction partners, represents a promising frontier in targeting disease pathways. scispace.com

Applications in Protein Folding and Stability Studies

The incorporation of fluorinated amino acids is a valuable tool for investigating the principles of protein folding and stability. nih.govchemimpex.com The substitution of a standard amino acid with 2,3-Difluoro-D-Phenylalanine can influence the delicate balance of forces that govern a protein's three-dimensional structure.

Investigating Hydrophobic Core Packing with Fluorinated Residues

The introduction of fluorinated residues such as 2,3-Difluoro-D-Phenylalanine into a peptide's sequence can significantly modulate its biophysical properties, including hydrophobicity and conformational stability, which are critical for the packing of hydrophobic cores in proteins and peptides. nih.gov Fluorine is highly electronegative, and its substitution for hydrogen on the phenyl ring alters the electronic distribution and steric profile of the amino acid side chain. nih.gov This modification can enhance the hydrophobicity of the residue, influencing how it packs within a peptide's core and its interactions with other residues. nih.gov

The presence of the polar C-F bond within the otherwise nonpolar phenyl ring can lead to unique dipolar interactions and may favor specific noncovalent interactions with biological targets, potentially increasing binding affinity and selectivity. researchgate.net The strategic placement of difluorophenylalanine can influence the secondary structure of peptides, such as promoting the formation of β-sheets or affecting the stability of α-helices. nih.gov These conformational changes are a direct result of altered packing forces and intramolecular interactions driven by the fluorinated residue. While most studies focus on single fluorine substitutions or fluorination at other positions, the principles of altered hydrophobicity and the introduction of unique electronic interactions apply to the 2,3-difluoro substitution pattern. The D-configuration of the amino acid further imposes significant conformational constraints, which, combined with the effects of fluorination, provides a tool for systematically probing the tolerance and requirements of hydrophobic core packing in peptide and protein structures.

Impact on Thermal and Chemical Denaturation Profiles

The incorporation of 2,3-Difluoro-D-Phenylalanine can have a pronounced effect on the stability of peptides against both thermal and chemical denaturation. Fluorination of amino acid side chains has been shown to enhance the thermodynamic stability of protein structures, including the α-helical coiled-coil motif. fu-berlin.de This stabilization can be attributed to the favorable interactions of the fluorinated side chains within the hydrophobic core.

Studies on diphenylalanine peptide nanotubes have demonstrated their remarkable thermal stability, maintaining their structure even at temperatures up to 90°C. nih.gov While this involves a non-fluorinated analogue, it highlights the inherent stability of phenylalanine-based structures, which can be further enhanced by fluorination. The introduction of fluorine atoms can improve the resistance of peptides to chemical denaturation by agents like urea. nih.gov The increased stability is often reflected in a higher melting temperature (T_m) or a greater concentration of denaturant required to unfold the peptide.

Furthermore, the use of a D-amino acid is a well-established strategy to dramatically increase peptide stability. researchgate.net The combination of both fluorination and D-chirality in 2,3-Difluoro-D-Phenylalanine is expected to confer a high degree of stability to the resulting peptide, making it more resistant to both heat and chemical-induced unfolding compared to its non-fluorinated L-amino acid counterpart.

Development of Spectroscopic Probes for Biological Systems

¹⁹F NMR as a Reporter of Local Microenvironment and pH

One of the most powerful applications of incorporating fluorinated amino acids like 2,3-Difluoro-D-Phenylalanine into peptides is for use as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The fluorine nucleus (¹⁹F) has several advantageous properties for NMR studies: it has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of a proton (¹H). nih.gov Crucially, fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of labeled peptides are free from background signals. acs.orgnih.gov

The ¹⁹F NMR chemical shift is exceptionally sensitive to the local chemical environment. nih.govacs.org This sensitivity allows the fluorine atoms on the 2,3-difluoro-D-phenylalanine residue to act as reporters for:

Conformational Changes: Different peptide or protein conformations will result in distinct local environments for the ¹⁹F nuclei, leading to changes in their chemical shifts. acs.org This allows for the detection of conformational heterogeneity and dynamics.

Ligand Binding: The binding of a ligand, substrate, or another protein near the fluorinated residue will alter the local electronic environment, causing a measurable shift in the ¹⁹F NMR signal. nih.govresearchgate.net This can be used to quantify binding affinities (K_d).

pH and Solvation: The chemical shift of the fluorine atoms can be sensitive to changes in local pH and the polarity of the surrounding solvent, providing insights into protein folding and function in different environments. nih.gov

The presence of two fluorine atoms at the 2- and 3-positions provides two distinct NMR probes within a single residue, which can report on different aspects of their shared local environment. The ability to introduce these probes site-specifically via SPPS makes ¹⁹F NMR a precise tool for studying peptide structure-function relationships in complex biological milieu. researchgate.net

Table 1: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Probes This table provides illustrative data on how ¹⁹F chemical shifts can vary based on the molecular context, demonstrating the principle of environmental sensitivity. Specific data for 2,3-Difluoro-D-Phenylalanine will depend on the peptide sequence and experimental conditions.

| Compound/State | ¹⁹F Chemical Shift (ppm) | Observation |

|---|---|---|

| Free 4-fluorophenylalanine (in solution) | -116.7 | Reference for unbound state. acs.org |

| Free 2-(chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine-4(3H)-one (CFT) | -114.79 | Chemical shift of a small molecule inhibitor in solution. nih.gov |

| CFT covalently bound to Tryparedoxin | -114.47 | Downfield shift upon binding to a protein, indicating a change in the local environment. nih.gov |

| (4R)-FPro in peptide MpRS | Multiple species | Indicates conformational heterogeneity or modification in solution. researchgate.net |

Fluorescence-Based Probes for Real-time Monitoring

While phenylalanine possesses intrinsic fluorescence, the use of fluorinated analogs like 2,3-Difluoro-D-Phenylalanine as fluorescence-based probes is less common than their application in ¹⁹F NMR. The introduction of heavy atoms like halogens onto an aromatic ring can sometimes quench fluorescence through the "heavy atom effect." However, the specific effects of fluorine substitution can vary.

Research into the fluorescence properties of fluorinated amino acids is an emerging area. Alterations in the electronic structure of the phenyl ring due to the electron-withdrawing fluorine atoms could potentially shift the excitation and emission wavelengths or change the quantum yield of the fluorophore. These changes, if significant, could be exploited to monitor biological processes. For example, a change in fluorescence intensity or a spectral shift upon ligand binding or a conformational change could enable real-time monitoring. However, detailed studies characterizing the specific fluorescence properties of 2,3-Difluoro-D-Phenylalanine within a peptide context are not widely reported in comparison to the extensive use of this and similar compounds as ¹⁹F NMR probes.

Assessment of Proteolytic Stability and Metabolic Pathways (excluding human trials)

A major obstacle for the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.govnih.gov Incorporating Fmoc-2,3-Difluoro-D-Phenylalanine into a peptide sequence is a highly effective strategy to enhance its proteolytic stability through two primary mechanisms: the use of a D-amino acid and the effects of fluorination.

Q & A

Q. What are the key steps in synthesizing Fmoc-2,3-Difluoro-D-Phenylalanine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation of phenylalanine precursors followed by Fmoc protection. Key steps include:

Fluorination : Electrophilic substitution or directed ortho-metalation (DoM) to introduce fluorine atoms at the 2 and 3 positions of the phenyl ring.

Fmoc Protection : Reaction with Fmoc-Osu (9-fluorenylmethyloxycarbonyl succinimide) under alkaline conditions (e.g., NaHCO₃ in dioxane/water) to protect the α-amino group .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical Parameters :

Q. How does the Fmoc protecting group enhance the stability of 2,3-Difluoro-D-Phenylalanine during peptide synthesis?

Methodological Answer: The Fmoc group:

- Prevents Unwanted Reactions : Blocks the α-amino group during solid-phase peptide synthesis (SPPS), avoiding premature coupling or oxidation .

- Facilitates Deprotection : Removed under mild basic conditions (20% piperidine in DMF), minimizing racemization risks .

- Enables Monitoring : UV absorbance (λ = 301 nm) allows real-time tracking of deprotection efficiency .

Experimental Design Tip : Optimize piperidine exposure time (typically 10–20 minutes) to balance complete deprotection and side-chain integrity .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and enantiomeric excess of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (301 nm) resolve impurities; chiral columns (e.g., Chirobiotic T) determine enantiomeric excess (ee) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., MW = 423.416 g/mol) and detects side products .

- NMR : ¹⁹F NMR identifies fluorination patterns and quantifies diastereomer formation .

Data Analysis Example : A ¹H-¹³C HSQC NMR spectrum can correlate fluorine-induced deshielding effects with structural confirmation .

Q. How do the fluorine substitutions at the 2 and 3 positions affect the peptide's conformational stability and interaction with biological targets?

Methodological Answer:

- Conformational Stability :

- Steric Effects : Fluorine’s small size minimally disrupts peptide backbone geometry but increases rigidity via C–F···H–N hydrogen bonds .

- Lipophilicity : Enhances membrane permeability, critical for cell-penetrating peptides .

- Biological Interactions :

Experimental Validation : Circular dichroism (CD) spectroscopy assesses α-helix or β-sheet stabilization in fluorinated peptides .

Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?

Methodological Answer:

- Low-Temperature Coupling : Perform coupling reactions at 0–4°C to reduce base-induced racemization .

- Activating Agents : Use HOBt/DIC or Oxyma Pure® instead of carbodiimides to minimize epimerization .

- Solvent Optimization : DMF or NMP with 0.1 M HOAt suppresses racemization during prolonged reactions .

Case Study : A study reported <1% racemization using DIC/Oxyma in DMF at 4°C .

Q. How should researchers handle this compound to ensure stability and avoid decomposition?

Methodological Answer:

- Storage : Store at −20°C in airtight, moisture-free containers; avoid repeated freeze-thaw cycles .

- Handling : Use inert gas (N₂/Ar) purging during synthesis to prevent oxidation of the Fmoc group .

- Decomposition Risks : Thermal degradation above 40°C releases CO₂, CO, and NOx; monitor via TGA .

Safety Note : Use PPE (gloves, goggles) to avoid irritation from dust particles .

Q. What role does fluorination play in modifying the pharmacokinetic properties of peptides containing this compound?

Methodological Answer:

- Bioavailability : Increased lipophilicity (LogP ~2.5) enhances passive diffusion across biological membranes .

- Metabolic Resistance : Fluorine’s inductive effect reduces susceptibility to protease cleavage .

- Half-Life Extension : Fluorinated peptides show prolonged plasma retention in rodent models .

Experimental Approach : Radiolabel (¹⁸F) the peptide for PET imaging to track in vivo distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.